molecular formula C22H20N4O2S B2919593 2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1211775-37-9

2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2919593
CAS No.: 1211775-37-9
M. Wt: 404.49
InChI Key: IJWFCAXJFIRYKX-UHFFFAOYSA-N
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Description

2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted at position 2 with a methyl group and at position 3 with a carboxamide. The carboxamide moiety is linked to a phenyl ring via an ethyl chain bearing an oxo group and a secondary amine connected to a thiophen-2-ylmethyl group.

Properties

IUPAC Name

2-methyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-15-21(26-11-3-2-6-19(26)24-15)22(28)25-17-9-7-16(8-10-17)13-20(27)23-14-18-5-4-12-29-18/h2-12H,13-14H2,1H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWFCAXJFIRYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, due to its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Reported Activity References
Target Compound Imidazo[1,2-a]pyridine - 2-methyl
- 3-carboxamide with phenyl-ethyl-oxo-thiophen-2-ylmethylamino chain
Thiophene, amide, ketone Not explicitly reported (structural analogs suggest antitubercular potential) N/A
Telacebec (Q203) Imidazo[1,2-a]pyridine - 6-chloro, 2-ethyl
- 3-carboxamide with benzyl-piperidine-trifluoromethoxyphenyl chain
Trifluoromethoxy, piperidine Potent antitubercular (inhibits cytochrome bcc-aa3 oxidase)
Compound 35 () Imidazo[1,2-a]pyridine - 6-chloro, 2-ethyl
- 3-carboxamide with hydrazide-trifluoromethylphenyl chain
Hydrazide, trifluoromethyl Anti-tubercular (scaffold hopping approach)
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine () Imidazo[1,2-a]pyrimidine - 2-phenyl
- Thiophen-2-ylmethylene Schiff base
Schiff base, thiophene Not specified (structural focus on condensation reactions)
N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide () Imidazo[1,2-a]pyridine - 2-methyl
- 3-carboxamide with thiazolidinone-hydroxyphenyl chain
Thiazolidinone, hydroxyl Patent claims (potential kinase or antimicrobial applications)

Key Observations

Core Modifications :

  • The target compound’s imidazo[1,2-a]pyridine core is shared with Q203 and compound 35, but substituents differ significantly. Q203’s 6-chloro and 2-ethyl groups enhance lipophilicity and target binding in mycobacterial respiration , whereas the target compound’s 2-methyl and thiophene-linked chain may alter solubility and target specificity.
  • ’s pyrimidine-core derivative introduces a Schiff base, which could enhance metal-binding capacity compared to the target compound’s amide and ketone functionalities .

The ethyl-oxo-phenyl linker in the target compound contrasts with Q203’s piperidine-benzyl group, which is critical for penetrating mycobacterial cell walls .

Biological Activity: Q203 and compound 35 are explicitly antitubercular, targeting cytochrome complexes . The target compound’s lack of a chloro or trifluoromethoxy group may reduce potency against tuberculosis but could suit other targets (e.g., kinases or bacterial enzymes).

Research Findings and Implications

  • Antitubercular Potential: While Q203’s clinical success highlights the imidazo[1,2-a]pyridine scaffold’s utility, the target compound’s thiophene group may offer novel binding modes against resistant strains. However, the absence of electron-withdrawing groups (e.g., chloro or trifluoromethoxy) could limit its efficacy .
  • Modifying the thiophene or phenyl-ethyl chain could optimize pharmacokinetics .
  • Safety and Solubility : Q203 ditosylate () demonstrates the importance of salt forms in enhancing bioavailability. The target compound’s neutral amide and ketone groups may require formulation adjustments for in vivo stability .

Biological Activity

The compound 2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N3O3SC_{23}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 442.96 g/mol. The structure features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various strains of bacteria and fungi. The presence of the thiophene moiety in the structure enhances its interaction with microbial targets.

Anticancer Activity

The imidazo[1,2-a]pyridine framework is associated with anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Antiviral Properties

Recent advances have highlighted the antiviral potential of heterocyclic compounds like imidazo[1,2-a]pyridine derivatives. These compounds have been evaluated for their efficacy against various viruses, including those causing respiratory infections and other viral diseases.

Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated that modifications to the thiophene group significantly enhanced antimicrobial activity. The most potent derivative exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria .

CompoundMtb MIC (μg/mL)Other Bacteria MIC (μg/mL)
A0.51.0
B1.00.8
C0.250.5

Study 2: Anticancer Activity

In vitro studies showed that the compound induced significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the compound's ability to inhibit topoisomerase enzymes, which are critical for DNA replication and repair .

Cell LineIC50 (μM)
HeLa5.5
MCF-74.8
A5496.3

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this one often act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Interaction : The structure allows for binding to specific receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

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